molecular formula C8H10 B13839049 Ethyl-beta,beta,beta-D3-benzene

Ethyl-beta,beta,beta-D3-benzene

Cat. No.: B13839049
M. Wt: 109.18 g/mol
InChI Key: YNQLUTRBYVCPMQ-FIBGUPNXSA-N
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Description

Ethyl-beta,beta,beta-D3-benzene is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include its stability and its ability to be used as a tracer in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl-beta,beta,beta-D3-benzene can be synthesized through the deuteration of ethylbenzene. This process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction, where ethylbenzene is reacted with deuterium gas in the presence of a catalyst such as palladium on carbon .

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale catalytic exchange reactions. The process is optimized to ensure high yields and purity of the deuterated product. The use of advanced catalysts and controlled reaction conditions are crucial to achieving the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl-beta,beta,beta-D3-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl-beta,beta,beta-D3-benzene is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of Ethyl-beta,beta,beta-D3-benzene involves its incorporation into chemical reactions as a stable isotope. The presence of deuterium affects the reaction kinetics and pathways due to the isotope effect, where the heavier deuterium atoms alter the rate of chemical reactions. This property is particularly useful in studying reaction mechanisms and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The isotope effect allows for detailed studies of reaction mechanisms and pathways, making it a valuable tool in various fields of research .

Properties

Molecular Formula

C8H10

Molecular Weight

109.18 g/mol

IUPAC Name

2,2,2-trideuterioethylbenzene

InChI

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i1D3

InChI Key

YNQLUTRBYVCPMQ-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC1=CC=CC=C1

Canonical SMILES

CCC1=CC=CC=C1

Origin of Product

United States

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